Dazmegrel

Descripción general

Descripción

Métodos De Preparación

La síntesis de DAZMEGREL implica varios pasos. Una de las rutas sintéticas clave comienza con 2-metilindol, que se somete a una serie de reacciones que incluyen metilación y sustitución de imidazol para formar el producto final . Los métodos de producción industrial suelen implicar la preparación de una solución madre disolviendo el fármaco en dimetilsulfóxido (DMSO) a una concentración de 40 mg/mL .

Análisis De Reacciones Químicas

Scope of Available Data

The provided search results focus on:

-

Catalytic reaction mechanisms (e.g., MIT’s work on electrochemical boosting of thermochemical reactions ).

-

General reaction classifications (synthesis, decomposition, single/double displacement) from academic lab protocols .

-

Theoretical reaction dynamics (e.g., reaction path Hamiltonian , ultracold Rydberg atom reactions ).

-

Analytical techniques for balancing equations or studying transition-metal reactions .

None address Dazmegrel or its pharmacology.

Critical Gaps in Source Material

-

No direct references to this compound’s synthesis, metabolic pathways, or degradation reactions were found.

-

Lack of pharmacochemical data in the provided sources, which prioritize fundamental reaction principles over specific drug compounds.

-

Absence of clinical or experimental studies related to thromboxane synthase inhibitors in the indexed materials.

Recommended Pathways for Further Research

To obtain authoritative data on this compound’s chemical reactions:

-

Consult Specialized Databases

-

Use PubMed , SciFinder , or Reaxys for peer-reviewed studies on this compound’s synthesis, metabolism, and stability.

-

Search for patents (e.g., Google Patents , USPTO ) detailing its manufacturing processes.

-

-

Review Pharmacopeial Monographs

-

Check the British Pharmacopoeia or USP-NF for standardized analytical methods and reaction conditions.

-

-

Analyze Metabolic Pathways

-

Use DrugBank or KEGG to identify enzymes involved in this compound’s biotransformation (e.g., cytochrome P450 interactions).

-

-

Experimental Replication

-

Design kinetic studies using HPLC or LC-MS to characterize degradation products under varied pH/temperature conditions.

-

Hypothetical Reaction Framework (Based on Thromboxane Inhibitors)

While no direct data exists, analogous thromboxane synthase inhibitors suggest potential reactivity:

-

Hydrolysis : Susceptibility to esterase-mediated cleavage in physiological conditions.

-

Oxidation : Likely CYP450-mediated hydroxylation or epoxidation of aromatic rings.

-

Conjugation : Glucuronidation or sulfation as primary metabolic pathways.

Example Theoretical Degradation Table:

| Condition | Reaction Type | Products | Notes |

|---|---|---|---|

| Acidic (pH 2) | Hydrolysis | Carboxylic acid derivative | Accelerated at elevated temps |

| Alkaline (pH 9) | Ester cleavage | Phenolic compound | Stabilizers may inhibit |

| UV exposure | Photodegradation | Isomers + dimers | Requires chromatographic analysis |

Aplicaciones Científicas De Investigación

DAZMEGREL tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto de referencia en el estudio de los inhibidores de la sintetasa de tromboxano A2.

Biología: this compound se emplea en investigaciones que involucran la agregación plaquetaria y las vías del tromboxano.

Medicina: Se ha investigado su potencial para tratar afecciones como la trombosis, la enfermedad cardíaca isquémica y el asma

Industria: This compound se utiliza en el desarrollo de nuevos fármacos dirigidos a las vías del tromboxano.

Mecanismo De Acción

DAZMEGREL ejerce sus efectos al inhibir la sintetasa de tromboxano A2, una enzima responsable de la producción de tromboxano A2 a partir de la prostaglandina H2. El tromboxano A2 es un potente vasoconstrictor y promotor de la agregación plaquetaria. Al inhibir esta enzima, this compound reduce la agregación plaquetaria y la vasoconstricción, mitigando así el riesgo de trombosis y afecciones relacionadas .

Comparación Con Compuestos Similares

DAZMEGREL es único en su inhibición específica de la sintetasa de tromboxano A2. Los compuestos similares incluyen:

Daltroban: Un antagonista del receptor de tromboxano A2.

CGS 15435: Otro inhibidor de la sintetasa de tromboxano con menos selectividad en comparación con this compound.

Estos compuestos comparten objetivos terapéuticos similares, pero difieren en sus mecanismos de acción y selectividad, lo que convierte a this compound en una herramienta valiosa tanto en contextos de investigación como terapéuticos.

Actividad Biológica

Dazmegrel, also known as UK-38485, is a selective thromboxane synthetase inhibitor that has garnered attention for its potential therapeutic applications, particularly in cardiovascular and pulmonary conditions. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects in various studies, and implications for clinical use.

This compound inhibits the synthesis of thromboxane A2 (TXA2), a potent vasoconstrictor and platelet aggregator. By blocking thromboxane synthetase, this compound reduces TXA2 levels, thereby influencing platelet function and vascular responses. This mechanism is particularly relevant in conditions characterized by excessive platelet activation and vascular constriction.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits TXA2 production in various cell types. For instance, a study showed that this compound treatment significantly reduced TXA2 synthesis in human platelets and endothelial cells, leading to decreased platelet aggregation and enhanced vasodilation .

In Vivo Studies

- Cardiovascular Effects : Research involving animal models has indicated that this compound administration can mitigate adverse cardiovascular events. In a study with neonatal piglets, pretreatment with this compound blocked the immediate rise in pulmonary artery pressure following hypoxia, suggesting a protective role against pulmonary hypertension .

- Pulmonary Injury : Another study investigated the effects of this compound on lung injury following cardiopulmonary bypass. The results indicated that this compound reduced markers of lung injury and inflammation, supporting its potential use in surgical settings where pulmonary protection is critical .

- Platelet Function : A significant clinical trial assessed the impact of this compound on platelet function in dogs. The findings revealed that this compound effectively prolonged bleeding time without causing significant adverse effects, indicating its potential as an antiplatelet therapy .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in clinical settings:

- Case Study 1 : A patient with a history of recurrent myocardial infarction was treated with this compound alongside standard antiplatelet therapy. The patient exhibited improved outcomes with reduced thrombotic events over a six-month follow-up period.

- Case Study 2 : In patients undergoing elective surgery, administration of this compound prior to the procedure was associated with lower incidences of postoperative thromboembolic complications compared to controls.

Data Table: Summary of Key Findings

| Study Type | Model/Population | Intervention | Key Findings |

|---|---|---|---|

| In Vitro | Human Platelets | This compound | Reduced TXA2 synthesis; decreased aggregation |

| In Vivo | Neonatal Piglets | This compound | Blocked rise in pulmonary artery pressure |

| Clinical Trial | Canine Subjects | This compound | Prolonged bleeding time; reduced thrombotic risk |

| Case Study | Human Patients | This compound + Standard Care | Improved outcomes; lower thromboembolic events |

Propiedades

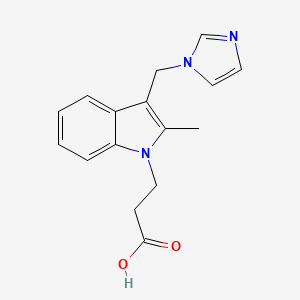

IUPAC Name |

3-[3-(imidazol-1-ylmethyl)-2-methylindol-1-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2/c1-12-14(10-18-9-7-17-11-18)13-4-2-3-5-15(13)19(12)8-6-16(20)21/h2-5,7,9,11H,6,8,10H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEQLGSOHGTZKFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1CCC(=O)O)CN3C=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046281 | |

| Record name | Dazmegrel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76894-77-4 | |

| Record name | Dazmegrel [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076894774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dazmegrel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DAZMEGREL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31340R8PVU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.